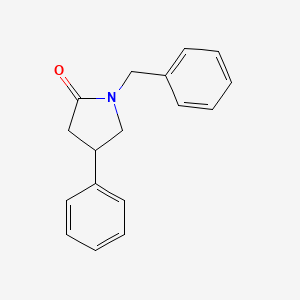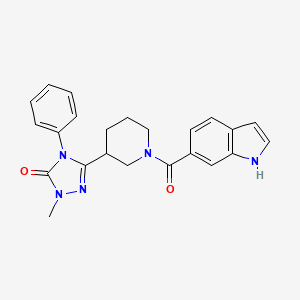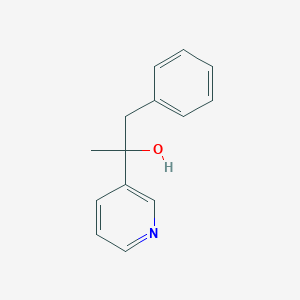
1-ベンジル-4-フェニルピロリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by a five-membered pyrrolidinone ring with benzyl and phenyl substituents
科学的研究の応用
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: The compound’s structural features make it a valuable tool for studying enzyme interactions and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as cancer and neurological disorders.
Industry: Its unique properties have led to its use in the development of new materials and chemical processes.
準備方法
The synthesis of 1-Benzyl-4-phenylpyrrolidin-2-one can be achieved through several routes. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin . Another method is the Aza-Baeyer-Villiger rearrangement, which involves the reaction of 3-phenylcyclobutanone with O-(diphenylphosphinyl)hydroxylamine in N,N-dimethylformamide . The reaction conditions typically include heating and stirring, followed by purification through chromatography to obtain the desired product with high purity.
化学反応の分析
1-Benzyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
作用機序
The mechanism of action of 1-Benzyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. Docking analyses have suggested that it binds to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s ability to interact with various proteins and enzymes highlights its potential as a therapeutic agent.
類似化合物との比較
1-Benzyl-4-phenylpyrrolidin-2-one can be compared to other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar biological activities.
Cathinones: As a member of the cathinone class, it shares structural similarities with other synthetic stimulants.
The uniqueness of 1-Benzyl-4-phenylpyrrolidin-2-one lies in its specific substituents and the resulting biological activities, which distinguish it from other related compounds.
Conclusion
1-Benzyl-4-phenylpyrrolidin-2-one is a compound of significant interest due to its versatile applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and potential therapeutic development.
特性
IUPAC Name |
1-benzyl-4-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17-11-16(15-9-5-2-6-10-15)13-18(17)12-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEMTKKZJUCLTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2378815.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)



![3-chloro-N'-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B2378827.png)
![(E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378828.png)
![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2378831.png)

![5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2378833.png)
